molecular formula C16H17N3O2S B6539577 N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1060252-01-8

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B6539577
CAS RN: 1060252-01-8
M. Wt: 315.4 g/mol
InChI Key: IDAZYDVXLFNLGM-UHFFFAOYSA-N
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Description

This compound is also known as Chlorantraniliprole . It is an anthranilic diamide insecticide that activates insect ryanodine receptors (RyRs), which play a critical role in muscle function .


Molecular Structure Analysis

The empirical formula of Chlorantraniliprole is C18H14N5O2BrCl2 . The molecular structure involves a pyrazole ring attached to a pyridine ring, with various functional groups attached .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, carboxamides like this one generally react with water to form carboxylic acids .

Safety and Hazards

Chlorantraniliprole has been studied for its toxicity. Acute toxicity studies have been conducted, and it was found that Chlorantraniliprole and its formulated product, Altacor®, were equally toxic to C. dubia .

Future Directions

As an insecticide, Chlorantraniliprole is used for the control of a range of pests. It is one of the newer chemistries introduced for pest control that purports to be much less damaging to non-target organisms . Future research may focus on further understanding its toxicity and developing safer and more effective formulations.

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-17-14(20)10-11-5-7-12(8-6-11)19-15(21)13-4-3-9-18-16(13)22-2/h3-9H,10H2,1-2H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAZYDVXLFNLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide

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